

3-(2-Chlorophenyl)propanal chemical properties

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propanal

Cat. No.: B131547

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An In-depth Technical Guide to the Chemical Properties and Applications of **3-(2-Chlorophenyl)propanal**

Authored by a Senior Application Scientist

Introduction: **3-(2-Chlorophenyl)propanal** is an aromatic aldehyde that serves as a valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural features—a reactive aldehyde group tethered to a chlorinated benzene ring—confer a distinct reactivity profile, making it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical characteristics is paramount for its application in experimental settings. These properties dictate the conditions required for storage, handling, and reaction setup.

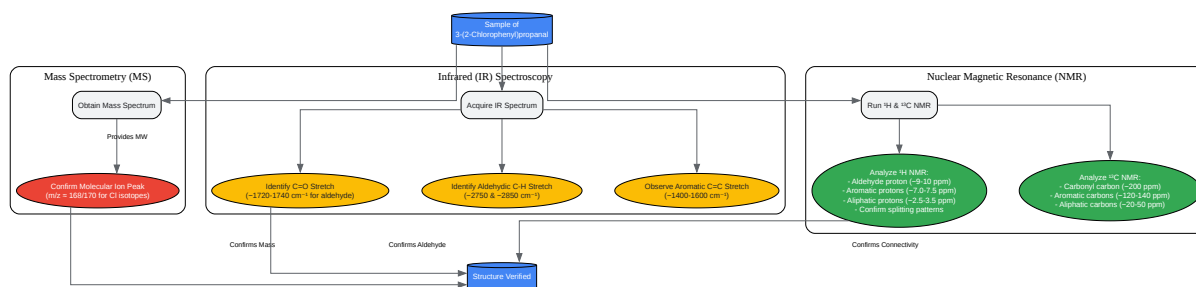
Property	Value	Source
CAS Number	157433-36-8	[1][2][3]
Molecular Formula	C ₉ H ₉ ClO	[1][3][4]
Molecular Weight	168.62 g/mol	[1][3][4]
Boiling Point	238.6±15.0 °C (Predicted)	[1]
Density	1.139±0.06 g/cm ³ (Predicted)	[1]
Appearance	Likely a liquid at room temperature	[5]
Storage	Sealed in a dry place at room temperature	[3]

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of **3-(2-Chlorophenyl)propanal**. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint.[6]

Workflow for Structural Verification

The logical flow for confirming the structure of a synthesized or procured batch of **3-(2-Chlorophenyl)propanal** involves a multi-technique approach to unambiguously verify its molecular framework.



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Caption: Workflow for the structural verification of **3-(2-Chlorophenyl)propanal**.

Expected Spectroscopic Data:

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the three different types of protons:
 - An aldehyde proton (CHO) as a triplet in the downfield region (δ 9.5-10.0 ppm).
 - A complex multiplet pattern for the four aromatic protons on the chlorophenyl ring (δ 7.0-7.5 ppm).
 - Two aliphatic proton signals, likely triplets or more complex multiplets, corresponding to the -CH₂-CH₂- chain (δ 2.5-3.5 ppm).^[7]

- ^{13}C NMR Spectroscopy: The carbon spectrum should reveal:
 - A carbonyl carbon signal around δ 200 ppm.
 - Multiple signals in the aromatic region (δ 120-140 ppm), including the carbon bearing the chlorine atom.
 - Two aliphatic carbon signals.
- IR Spectroscopy: The IR spectrum provides crucial information about functional groups.^[6] Key absorption bands would include:
 - A strong C=O stretching vibration for the aldehyde group around 1720-1740 cm^{-1} .^[8]
 - Two characteristic C-H stretching bands for the aldehyde proton around 2880-2650 cm^{-1} .^[8]
 - C=C stretching vibrations in the 1400-1600 cm^{-1} region, indicative of the aromatic ring.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is definitive for a compound containing one chlorine atom. The predicted monoisotopic mass is 168.0342 Da.^[9]

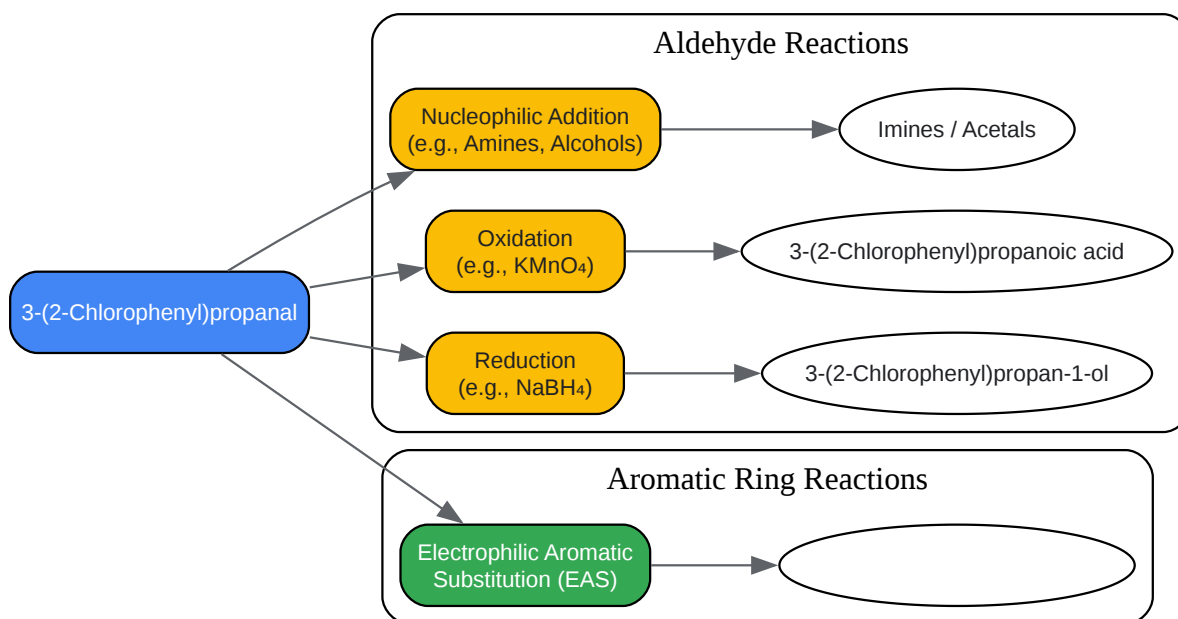
Synthesis and Chemical Reactivity

Synthetic Approaches

While specific literature detailing the synthesis of **3-(2-chlorophenyl)propanal** is sparse, its synthesis can be logically inferred from established methodologies for structurally similar compounds. A plausible route could involve the oxidation of the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol. Another approach could be analogous to the synthesis of 3-(2-Fluorophenyl)propionaldehyde, which can involve methods like the reaction of a Grignard reagent (e.g., 2-chlorophenylmagnesium bromide) with acrolein followed by appropriate workup.^[10]

Core Reactivity

The reactivity of **3-(2-Chlorophenyl)propanal** is dominated by its two primary functional components: the aldehyde group and the chloro-substituted aromatic ring.



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Caption: Key reaction pathways for **3-(2-Chlorophenyl)propanal**.

- Reactions of the Aldehyde Group: The electrophilic carbon of the aldehyde is a prime target for nucleophiles.^[11]
 - Reduction: It can be readily reduced to the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄).^[5]^[11]
 - Oxidation: Strong oxidizing agents can convert the aldehyde to 3-(2-chlorophenyl)propanoic acid.^[5]
 - Nucleophilic Addition: It undergoes condensation reactions with amines to form imines or with alcohols to form acetals, which are common steps in building more complex molecules.^[5]

- Reactions of the Chlorophenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution. The chloro group is an ortho-, para-director, while the propanal side chain is a deactivating meta-director. The ultimate position of substitution will depend on the reaction conditions and the nature of the electrophile.[\[11\]](#)

Applications in Drug Discovery and Organic Synthesis

3-(2-Chlorophenyl)propanal is primarily utilized as an intermediate in multi-step syntheses. Its derivatives have shown potential biological activities, highlighting its importance as a starting material.

- Building Block for Heterocycles: The aldehyde functionality is key for constructing heterocyclic rings, a common scaffold in many pharmaceutical agents.
- Precursor for Bioactive Molecules: Derivatives of related chlorophenyl structures have been investigated for various therapeutic applications. For example, novel derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated as potential anticonvulsant and analgesic agents.[\[12\]](#) These studies underscore the value of the chlorophenyl moiety in designing neurologically active compounds. Similarly, other chlorophenyl-containing compounds have been studied for their potential as non-narcotic analgesics and for their antiproliferative effects on cancer cells.[\[13\]](#)[\[14\]](#)

Safety, Handling, and Storage

Proper handling of **3-(2-Chlorophenyl)propanal** is essential to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.

Hazard Identification

- Eye Irritation: Causes serious eye irritation.[\[15\]](#)
- Skin Irritation/Sensitization: May cause skin irritation and potentially an allergic skin reaction.[\[15\]](#)
- General Precautions: Avoid breathing vapors and ensure adequate ventilation.[\[16\]](#)[\[17\]](#)

Recommended Handling Protocol

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[\[15\]](#)[\[16\]](#)
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile).
 - Use safety glasses or goggles for eye protection.[\[15\]](#)
 - Wear a lab coat to prevent skin contact.
- Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid letting the product enter drains.[\[15\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[\[15\]](#)
 - Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[\[15\]](#)
- Storage: Keep the container tightly closed and store it in a cool, dry place away from ignition sources.[\[16\]](#)[\[17\]](#)

Conclusion

3-(2-Chlorophenyl)propanal is a specialized chemical intermediate with a well-defined reactivity profile governed by its aldehyde and chlorophenyl groups. Its utility in the synthesis of complex organic molecules, particularly those with potential pharmacological activity, makes it a compound of interest for researchers in synthetic and medicinal chemistry. A thorough understanding of its properties, spectroscopic fingerprints, and safety protocols is crucial for its effective and safe application in a research and development setting.

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